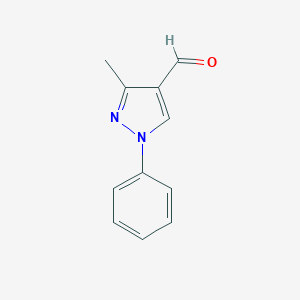

3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methyl-1-phenylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-9-10(8-14)7-13(12-9)11-5-3-2-4-6-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVCOOKQWHMGEDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357267 | |

| Record name | 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21487-48-9 | |

| Record name | 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. We will delve into its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in research and development.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring is a "biologically privileged" five-membered N-heteroaromatic scaffold, forming the core of numerous pharmaceuticals and biologically active compounds.[1] Its unique structural and electronic properties allow for diverse interactions with biological targets. The incorporation of a formyl group at the 4-position, as seen in this compound, provides a reactive handle for extensive chemical modifications, making it a valuable intermediate in the synthesis of a wide array of functionalized molecules.[2][3] This versatility has established pyrazole-4-carbaldehydes as crucial precursors in the development of anti-inflammatory, analgesic, and antimicrobial agents, as well as advanced materials.[4][5][6]

Physicochemical and Structural Properties

This compound is a solid, typically appearing as white to light yellow crystals.[7] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O | [8] |

| Molecular Weight | 186.21 g/mol | [8] |

| IUPAC Name | 3-methyl-1-phenylpyrazole-4-carbaldehyde | [8] |

| CAS Number | 21487-48-9 | [8] |

| Melting Point | 105°C | [7] |

| Boiling Point | 356.4±30.0 °C (Predicted) | [7] |

| Density | 1.13±0.1 g/cm³ (Predicted) | [7] |

The molecular structure consists of a central pyrazole ring substituted with a methyl group at the 3-position, a phenyl group at the 1-position (on the nitrogen), and a carbaldehyde (formyl) group at the 4-position.

Caption: Molecular structure of this compound.

Synthesis: The Vilsmeier-Haack Approach

The most prevalent and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[3][9] This reaction introduces a formyl group onto an electron-rich aromatic or heterocyclic ring.

Reaction Precursors and Mechanism

The synthesis typically starts from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. The Vilsmeier reagent, a halomethyleniminium salt, is generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[9] The reaction proceeds through an electrophilic substitution mechanism where the Vilsmeier reagent attacks the electron-rich 4-position of the pyrazole ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.[10]

Caption: Simplified workflow for the Vilsmeier-Haack synthesis.

Experimental Protocol: Synthesis of this compound

The following is a representative, detailed protocol for the synthesis of the title compound.

Materials:

-

3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Sodium carbonate or sodium bicarbonate solution

-

Ethyl acetate or other suitable organic solvent for extraction

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethanol for recrystallization

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, cool anhydrous DMF in an ice-salt bath to 0-5 °C.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 10 °C. The Vilsmeier reagent will form in situ.

-

Once the addition of POCl₃ is complete, add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one portion-wise to the reaction mixture, ensuring the temperature remains controlled.

-

After the addition of the pyrazolone, remove the ice bath and allow the reaction mixture to stir at room temperature. Then, heat the mixture in an oil bath at 60-80 °C for several hours.[10][11] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium carbonate or sodium bicarbonate solution until the pH is approximately 7-8.

-

The solid product that precipitates out is collected by vacuum filtration, washed thoroughly with cold water, and dried.

-

For further purification, the crude product can be recrystallized from a suitable solvent, such as ethanol, to yield pure this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed using standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehyde proton (CHO) in the downfield region (around 9-10 ppm). A singlet for the methyl group (CH₃) protons will appear in the upfield region (around 2.5 ppm). The aromatic protons of the phenyl group will resonate in the aromatic region (7-8 ppm), and a singlet for the pyrazole ring proton at the 5-position will also be present.

-

¹³C NMR: The carbon NMR spectrum will exhibit a characteristic signal for the carbonyl carbon of the aldehyde group at a low field (around 180-190 ppm). Signals for the carbons of the pyrazole and phenyl rings, as well as the methyl carbon, will also be observed in their respective expected regions.

-

IR Spectroscopy: The infrared spectrum will show a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the range of 1680-1700 cm⁻¹. C-H stretching vibrations for the aromatic and methyl groups, as well as C=C and C=N stretching vibrations of the rings, will also be present.

Chemical Reactivity: A Versatile Synthetic Intermediate

The aldehyde functionality of this compound is the primary site of its reactivity, allowing for a variety of chemical transformations.

Condensation Reactions

The aldehyde group readily undergoes condensation reactions with various nucleophiles. For instance, it can react with primary amines to form Schiff bases (aldimines), which are themselves valuable intermediates for the synthesis of more complex heterocyclic systems.[12] It can also participate in aldol-type condensation reactions with compounds containing active methylene groups.[13]

Oxidation

The aldehyde group can be easily oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇).[13] This provides a route to 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, another important synthetic precursor.

Caption: Key reactions of this compound.

Applications in Drug Discovery and Materials Science

The versatility of this compound makes it a highly sought-after intermediate in several fields.

-

Pharmaceutical Development: It serves as a key building block for the synthesis of a wide range of compounds with potential therapeutic activities, including anti-inflammatory, analgesic, antibacterial, and anticancer properties.[5][6][12] The pyrazole scaffold is a common feature in many marketed drugs, and this aldehyde allows for the systematic exploration of structure-activity relationships.

-

Agrochemicals: Derivatives of this compound are used in the formulation of pesticides and herbicides, contributing to crop protection and improved agricultural yields.[5]

-

Materials Science: The pyrazole core and its derivatives are being investigated for their potential in creating novel materials with specific electronic and optical properties, with applications in the development of sensors and organic light-emitting diodes (OLEDs).[2][5]

Safety and Handling

This compound is associated with certain hazards and should be handled with appropriate safety precautions.

-

GHS Hazard Statements:

-

Precautionary Measures:

-

Wear protective gloves, eye protection, and a lab coat.

-

Use in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Avoid contact with skin and eyes.[7] In case of contact, rinse immediately with plenty of water.

-

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.

Conclusion

This compound is a fundamentally important heterocyclic compound with a rich and versatile chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction and the reactivity of its formyl group make it an invaluable tool for chemists in both academic and industrial settings. Its role as a precursor to a multitude of biologically active molecules and functional materials ensures its continued relevance in the advancement of science and technology.

References

- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. yul360 | Virtual tour generated by Panotour [www1.journaldemontreal.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. This compound | C11H10N2O | CID 848884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ijpcbs.com [ijpcbs.com]

- 10. jocpr.com [jocpr.com]

- 11. CN105418507A - Preparation method for 1-(3-methyl-1-phenyl-1H-pyrazole-5-yl)piperazine - Google Patents [patents.google.com]

- 12. asianpubs.org [asianpubs.org]

- 13. quod.lib.umich.edu [quod.lib.umich.edu]

physical properties of 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

In-Depth Technical Guide: Physicochemical Characterization of 3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Foreword

Within the realms of medicinal chemistry and materials science, the pyrazole scaffold is a fundamental heterocyclic structure. Its derivatives are crucial in creating a wide range of pharmacologically active compounds and functional materials. Among these, this compound is a key intermediate in synthesis. Its aldehyde group allows for various chemical changes, leading to more complex molecular designs. A thorough grasp of its physical properties is essential for its effective use in synthesis, development, and formulation. This guide offers a detailed look at the main physicochemical traits of this compound, based on established analytical methods and data.

Molecular Structure and Spectroscopic Profile

The definitive confirmation of a chemical's molecular structure is the first step in its characterization. For this compound, this is accomplished by a blend of spectroscopic methods, each contributing a distinct piece to the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are vital for determining the connectivity of atoms in a molecule. The chemical shifts, multiplicities, and integration of proton signals, along with the chemical shifts of carbon signals, offer a detailed map of the molecular structure.

Table 1: Representative ¹H and ¹³C NMR Data

| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment | ¹³C NMR | δ (ppm) |

| 9.96 | s | 1H | -CHO | 186.2 | ||

| 7.79 | s | 1H | Pyrazole-H5 | 151.2 | ||

| 7.53 - 7.05 | m | 5H | Phenyl-H | 138.1 | ||

| 2.49 | s | 3H | -CH₃ | 129.5 | ||

| 126.3 | ||||||

| 123.1 | ||||||

| 13.8 |

Note: Data is a representative compilation from various sources and may vary slightly based on the solvent and instrument used.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is a potent technique for identifying the functional groups in a molecule. The vibrational frequencies of specific bonds create a unique "fingerprint." For this compound, the most significant absorption band is from the carbonyl group (C=O) of the aldehyde, which is typically observed in the 1650-1700 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides the mass-to-charge ratio of a molecule and its fragments, which helps in determining its molecular weight. For this compound (C₁₁H₁₀N₂O), the expected monoisotopic mass is about 186.0793 g/mol .[2] High-resolution mass spectrometry (HRMS) can confirm the elemental composition with great precision.

Fundamental Physical Properties

The bulk physical properties of a compound are essential for its handling, storage, and use in different processes.

Physical State and Appearance

At room temperature, this compound is usually a solid.[3] It is often described as a white to off-white or pale yellow crystalline powder.

Melting Point

The melting point is a key measure of purity. For this compound, the reported melting point is generally between 57-61 °C .[3] A narrow melting range indicates high purity.

Solubility Profile

Knowing a compound's solubility is vital for reaction setup, purification, and formulation.

Table 2: General Solubility Characteristics

| Solvent | Solubility |

| Dimethyl Sulfoxide | Soluble |

| Methanol | Soluble |

| Polar aprotic solvents (e.g., acetonitrile) | Good solubility |

| Alcohols (e.g., ethanol) | Moderate solubility |

| Water | Limited solubility |

This solubility profile indicates that the compound has moderate polarity, which is consistent with its molecular structure.[4]

Experimental Methodologies for Physical Property Determination

The following section details standard procedures for determining the key physical properties discussed.

Melting Point Determination Workflow

Determining the melting point is a basic method for checking the purity of a crystalline solid.

Caption: Workflow for Melting Point Determination.

Solubility Assessment Protocol

A qualitative yet systematic method for determining solubility is key for initial process development.

Caption: Protocol for Qualitative Solubility Assessment.

Crystallography and Solid-State Characterization

While not always done, single-crystal X-ray diffraction can reveal the exact three-dimensional structure of the molecule in its solid state, including bond lengths, angles, and intermolecular forces. This information is crucial for understanding crystal packing and possible polymorphism, which can affect properties like solubility and dissolution rate.

Conclusion

The are well-established and match its molecular structure. Its characterization through various analytical methods provides the basis for its use as a flexible building block in organic synthesis. The methods described in this guide are standard in the field, ensuring reliable and consistent data for researchers and professionals in drug development. A solid understanding of these properties is vital for optimizing reaction conditions, creating effective purification methods, and advancing the synthesis of new chemical compounds.

References

Unveiling the Solid-State Architecture of 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: A Technical Guide Based on Crystallographic Analysis of Key Derivatives

For Immediate Release

This technical guide provides an in-depth analysis of the probable crystal structure of 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a key heterocyclic building block in medicinal chemistry. While a definitive crystal structure for this specific compound is not publicly available, this paper leverages high-resolution crystallographic data from its closely related derivatives to offer critical insights into its molecular conformation, supramolecular assembly, and the influence of substituent effects on its solid-state properties. This document is intended for researchers, scientists, and drug development professionals engaged in the rational design of pyrazole-based therapeutic agents.

Introduction: The Significance of Pyrazole Scaffolds in Drug Discovery

Pyrazole derivatives are a cornerstone in the development of novel pharmaceuticals, exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The three-dimensional arrangement of atoms within these molecules, dictated by their crystal structure, is fundamental to understanding their structure-activity relationships (SAR) and for the rational design of more potent and selective drugs.[1] this compound serves as a crucial intermediate in the synthesis of a diverse array of bioactive molecules. A comprehensive understanding of its solid-state conformation is therefore paramount for predicting the spatial orientation of functional groups and their potential interactions with biological targets.

This guide will provide a detailed examination of the crystal structures of key derivatives of this compound to extrapolate the structural characteristics of the parent compound. By analyzing the impact of substitutions at the 5-position of the pyrazole ring, we can infer the likely bond lengths, bond angles, and intermolecular interactions that govern the crystal packing of the title molecule.

Methodology: Elucidating Crystal Structures through Single-Crystal X-ray Diffraction

The determination of the precise three-dimensional arrangement of atoms in a crystalline solid is achieved through single-crystal X-ray diffraction (SC-XRD). This powerful analytical technique provides unparalleled detail about molecular geometry and intermolecular interactions. The general workflow for SC-XRD is outlined below.

Figure 1: Generalized workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: A Representative Procedure

The following protocol is a generalized representation of the steps involved in determining the crystal structures of the pyrazole derivatives discussed in this guide.[1][3]

1. Crystal Growth:

-

Suitable single crystals are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. For the derivative 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde, colorless plate-like crystals were obtained from a dioxane-water mixture (3:1 v/v) followed by recrystallization from acetic acid.[3]

2. Data Collection:

-

A carefully selected single crystal is mounted on a goniometer head.

-

The crystal is cooled to a low temperature (typically 100-150 K) using a stream of cold nitrogen gas to minimize thermal vibrations of the atoms.[1][3]

-

X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.[3][4] A series of diffraction images are recorded as the crystal is rotated.[3]

3. Structure Solution and Refinement:

-

The collected diffraction data are processed to determine the unit cell dimensions and space group.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is then refined by least-squares methods against the experimental data to optimize the atomic coordinates, and thermal parameters.[3]

Comparative Crystallographic Analysis of this compound Derivatives

The following sections present a comparative analysis of the crystallographic data for three key derivatives of this compound. This analysis will focus on the geometry of the core pyrazole ring and the influence of the substituent at the 5-position on the overall molecular conformation and crystal packing.

Crystallographic Data Summary

| Parameter | 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde[3][5] | 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde[4] | 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde[6][7] |

| Formula | C₁₅H₁₃N₃O | C₁₇H₁₄N₂O₂ | C₁₈H₁₆N₂O₂ |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c | P2₁/c |

| a (Å) | 9.5807 (8) | 8.6207 (1) | Not Reported |

| b (Å) | 15.1720 (13) | 7.1695 (1) | Not Reported |

| c (Å) | 8.7370 (8) | 22.9228 (3) | Not Reported |

| β (°) | 93.6180 (11) | 99.168 (1) | Not Reported |

| V (ų) | 1267.46 (19) | 1398.67 (3) | Not Reported |

| Z | 4 | 4 | Not Reported |

Molecular Geometry and Conformation

In all analyzed derivatives, the central 1H-pyrazole ring is essentially planar.[4] The planarity of this core is a critical feature, as it influences the overall shape of the molecule and its potential to engage in π-stacking interactions.

The orientation of the phenyl ring at the 1-position and the substituent at the 5-position relative to the pyrazole core is described by dihedral angles. These angles provide insight into the steric and electronic effects of the substituents.

Figure 2: Relationship between the pyrazole ring and its substituents.

-

In 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde , the phenyl and pyrrolyl rings are twisted with respect to the central pyrazole ring, exhibiting dihedral angles of 34.95 (5)° and 58.99 (5)°, respectively.[3][5]

-

For 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde , the dihedral angles between the pyrazole ring and the adjacent phenyl and phenoxy rings are 45.99 (4)° and 73.67 (4)°, respectively.[4]

-

In the case of 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde , the phenyl and pyrazole rings are twisted by a dihedral angle of 22.68 (8)°.[6][7]

This variation in dihedral angles highlights the conformational flexibility of the molecule, which is influenced by the steric bulk and electronic nature of the substituent at the 5-position. It is reasonable to infer that in the unsubstituted this compound, the phenyl ring would also adopt a twisted conformation relative to the pyrazole core to minimize steric hindrance.

Intermolecular Interactions and Crystal Packing

The way molecules pack in the solid state is determined by a network of intermolecular interactions. These interactions are crucial for the stability of the crystal lattice and can influence physical properties such as melting point and solubility.

-

The crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde reveals the presence of weak C—H⋯O and C—H⋯N interactions.[3][5] The C—H⋯O interactions form dimers, which are further connected into corrugated sheets by the C—H⋯N interactions.[3][5]

-

In contrast, 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde lacks classical hydrogen bonds, and its crystal packing is stabilized by weak C—H⋯π interactions.[4]

-

The crystal packing of 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde is characterized by aromatic π–π stacking and weak C—H⋯π interactions.[6][7]

The presence of different intermolecular interactions in these derivatives underscores the significant role of the 5-substituent in directing the supramolecular assembly. For the title compound, this compound, it is likely that C—H⋯O interactions involving the carbaldehyde group and potential C—H⋯π or π–π stacking interactions involving the aromatic rings would be the primary drivers of the crystal packing.

Conclusion and Future Directions

This technical guide has provided a comprehensive analysis of the probable solid-state structure of this compound based on the crystallographic data of its closely related derivatives. The core pyrazole ring is expected to be planar, with the 1-phenyl group adopting a twisted conformation. The supramolecular architecture is likely to be governed by a combination of weak hydrogen bonds and π-stacking interactions.

The insights presented herein are valuable for computational modeling studies, such as molecular docking and dynamics simulations, where an accurate initial conformation of the ligand is essential. Furthermore, this understanding of the solid-state properties can aid in the development of new synthetic strategies and the design of novel pyrazole-based compounds with enhanced therapeutic potential.

The definitive determination of the crystal structure of this compound through single-crystal X-ray diffraction remains a key objective for future research. Such a study would provide a valuable benchmark for the computational and comparative analyses presented in this guide and would further enrich our understanding of this important class of heterocyclic compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.iucr.org [journals.iucr.org]

- 7. journals.iucr.org [journals.iucr.org]

IUPAC name for 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

An In-Depth Technical Guide to 3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Introduction

The pyrazole nucleus is a cornerstone in heterocyclic chemistry, recognized as a "biologically privileged" scaffold due to its prevalence in a vast array of pharmacologically active compounds.[1][2] Its unique structural and electronic properties allow for diverse interactions with biological targets, making it a focal point in medicinal chemistry and drug discovery programs.[1][3] Within this important class of compounds, this compound emerges as a pivotal synthetic intermediate. The presence of a reactive aldehyde group on the pyrazole ring makes it a versatile building block for constructing more complex molecular architectures with significant therapeutic potential.[3][4]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the compound's chemical properties, synthesis, characterization, and its critical role as a precursor in the development of novel therapeutic agents. The narrative emphasizes the causality behind synthetic choices and provides validated protocols, grounding the discussion in authoritative scientific literature.

Chemical Identity and Physicochemical Properties

The formal IUPAC name for the compound is 3-methyl-1-phenylpyrazole-4-carbaldehyde .[5] It is a solid at room temperature and possesses the chemical properties summarized below.

| Property | Value | Source |

| IUPAC Name | 3-methyl-1-phenylpyrazole-4-carbaldehyde | PubChem[5] |

| Molecular Formula | C₁₁H₁₀N₂O | PubChem[5] |

| Molecular Weight | 186.21 g/mol | Sigma-Aldrich |

| CAS Number | 21487-48-9 | Sigma-Aldrich |

| Appearance | Solid | Sigma-Aldrich |

| Melting Point | 57-61 °C | Sigma-Aldrich |

| InChI Key | CVCOOKQWHMGEDQ-UHFFFAOYSA-N | PubChem[5] |

| SMILES | Cc1nn(cc1C=O)-c2ccccc2 | Sigma-Aldrich |

Below is a diagram representing the core chemical structure of the molecule.

References

- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. quod.lib.umich.edu [quod.lib.umich.edu]

- 5. This compound | C11H10N2O | CID 848884 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Genesis of a Privileged Scaffold: A Technical History of Pyrazole Compounds

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Pillar of Modern Medicine

In the vast landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of therapeutic innovation. The pyrazole nucleus, a deceptively simple five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a testament to this principle.[1][2] Recognized as a "privileged scaffold," its structural versatility is evidenced by its presence in a multitude of FDA-approved drugs, treating conditions from inflammation and cancer to viral infections.[1][3] The unique physicochemical properties of the pyrazole core, including its capacity to act as both a hydrogen bond donor and acceptor, underpin its favorable pharmacokinetic and pharmacodynamic profiles in drug candidates.[1] This guide delves into the historical discovery of pyrazole, tracing its journey from a serendipitous laboratory synthesis to its current status as a linchpin in drug discovery.

The Dawn of Pyrazole Chemistry: Ludwig Knorr and a New Synthetic Era

The story of pyrazole begins in 1883 with the German chemist Ludwig Knorr.[4][5] While investigating quinine-related compounds, Knorr conducted a reaction that would lay the foundation for a new class of heterocycles.[6][7] His work involved the condensation of a β-ketoester, ethyl acetoacetate, with a hydrazine derivative, phenylhydrazine.[4] This seminal reaction, now universally known as the Knorr pyrazole synthesis, yielded the first synthetic pyrazole derivative, 1-phenyl-3-methyl-5-pyrazolone.[4][5] It was Knorr himself who coined the term 'pyrazole' in the very same year to describe this novel ring system.[5][8]

This initial discovery was not merely an academic curiosity. The synthesized pyrazolone was a precursor to one of the world's first synthetic drugs, Antipyrine (phenazone).[6][9] Following its synthesis and subsequent methylation, Antipyrine was found to possess remarkable analgesic and antipyretic properties.[7] Patented by Knorr in 1883, it quickly became the most widely used drug for pain and fever relief until the advent of Aspirin.[6] This early success cemented the therapeutic potential of the pyrazole scaffold and catalyzed further exploration into its chemistry.

The Knorr Pyrazole Synthesis: A Foundational Protocol

The enduring legacy of Knorr's work lies in the versatility and simplicity of the pyrazole synthesis he developed. The reaction remains a fundamental strategy for constructing the pyrazole core.[1][10]

Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (Based on Knorr's 1883 Publication)

-

Reactants:

-

Phenylhydrazine (100 g)

-

Ethyl acetoacetate (125 g)[4]

-

-

Apparatus:

-

Reaction vessel suitable for heating

-

Water bath

-

Apparatus for separating immiscible liquids

-

Crystallization dish

-

Melting point apparatus[4]

-

-

Procedure:

-

Reaction Mixture Preparation: In a suitable reaction vessel, 100 g of phenylhydrazine was combined with 125 g of ethyl acetoacetate.[4]

-

Initial Condensation: The mixture was allowed to stand at ambient temperature, leading to an initial condensation reaction and the formation of an oily product and water.[4]

-

Separation of Water: The water formed during the initial condensation was separated from the oily product.[4]

-

Cyclization: The oily condensation product was then heated on a water bath for an extended period. This step induced cyclization through the elimination of ethanol, resulting in the formation of the crude pyrazolone product.[4]

-

This foundational experiment paved the way for the synthesis of a vast array of substituted pyrazoles by modifying the starting β-ketoester and hydrazine components.[4]

Visualizing the Genesis: The Knorr Pyrazole Synthesis Workflow

Caption: Workflow of the original Knorr Pyrazole Synthesis.

The Evolution of Pyrazole Synthesis and its Expansion into Modern Drug Discovery

While the Knorr synthesis remains a cornerstone, the 20th and 21st centuries have witnessed a significant evolution in the synthetic methodologies for creating pyrazole derivatives.[1] Modern approaches offer improved yields, regioselectivity, and access to a wider chemical space.[1] A particularly powerful strategy that has gained prominence is the [3+2] dipolar cycloaddition reaction, which typically involves the reaction of a diazo compound with an alkyne or alkene.[1][5]

The true impact of Knorr's discovery, however, is most evident in the field of medicinal chemistry. The pyrazole nucleus is now a key component in a diverse array of therapeutic agents.[2][3] The initial success of Antipyrine was a harbinger of the broad biological activities that pyrazole-containing compounds would exhibit, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][2][11]

A landmark moment in the modern history of pyrazole-based drugs was the discovery of Celecoxib, a diaryl-substituted pyrazole that acts as a selective COX-2 inhibitor for the treatment of inflammation and pain.[1] This discovery highlighted the ability of the pyrazole scaffold to be finely tuned to achieve target-specific interactions. More recently, pyrazole derivatives have been successfully developed as kinase inhibitors for cancer therapy, such as Ruxolitinib, which inhibits JAK1 and JAK2.[1]

Timeline of Key Milestones in Pyrazole History

| Year | Milestone | Significance |

| 1883 | Ludwig Knorr synthesizes the first pyrazole derivative.[4][5] | Laid the foundation for pyrazole chemistry. |

| 1883 | Knorr patents Antipyrine (phenazone).[6] | Marked the advent of one of the first synthetic drugs. |

| 1889 | Buchner synthesizes the parent pyrazole compound.[11] | Provided the fundamental pyrazole structure. |

| 1959 | Isolation of 1-pyrazolyl-alanine from watermelon seeds.[2][12] | First discovery of a naturally occurring pyrazole. |

| Late 20th Century | Development of modern synthetic methods like [3+2] cycloadditions.[1] | Expanded the accessibility and diversity of pyrazole compounds. |

| Post-2016 | A significant increase in the number of FDA-approved drugs containing a pyrazole nucleus.[3] | Demonstrates the enduring and growing importance of pyrazoles in modern medicine. |

The Enduring Legacy and Future Directions

From a foundational synthesis in the late 19th century to a central role in contemporary drug discovery, the history of pyrazole compounds is a narrative of continuous innovation. The structural and electronic properties of the pyrazole ring have proven to be remarkably conducive to interactions with a wide range of biological targets. The journey that began with Knorr's pioneering work continues today, with researchers around the globe exploring new synthetic routes and therapeutic applications for this privileged scaffold. The ongoing development of novel pyrazole-based drugs for a myriad of diseases ensures that the legacy of this humble heterocycle will extend far into the future of medicine.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. books.rsc.org [books.rsc.org]

- 6. Ludwig Knorr - Wikipedia [en.wikipedia.org]

- 7. 100th Anniversary: Death of Ludwig Knorr - ChemistryViews [chemistryviews.org]

- 8. hilarispublisher.com [hilarispublisher.com]

- 9. nbinno.com [nbinno.com]

- 10. chemhelpasap.com [chemhelpasap.com]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a key heterocyclic building block in medicinal chemistry and materials science, notable for its role in the synthesis of diverse bioactive compounds.[1][2][3] A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, designing efficient purification protocols like recrystallization, and developing formulations. This guide provides a deep dive into the theoretical and practical aspects of the solubility of this compound. We will explore the physicochemical principles governing its solubility, present a qualitative analysis in common organic solvents, and provide a detailed, field-proven experimental protocol for quantitative solubility determination.

Introduction: The Significance of Solubility

The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate like this compound dictates its behavior in virtually every stage of the development pipeline. From the reaction vessel to the final product, solubility influences:

-

Reaction Kinetics: Ensuring reactants are in the same phase is crucial for efficient molecular collision and reaction.

-

Purification: Techniques such as recrystallization are entirely dependent on the differential solubility of the target compound and its impurities in a solvent system at varying temperatures.[4]

-

Isolation and Formulation: The ability to isolate a pure compound and formulate it into a stable, bioavailable delivery system hinges on its solubility characteristics.

This guide serves as a foundational resource for any scientist working with this versatile pyrazole derivative.

Physicochemical Properties & Predicted Solubility

To understand the solubility of this compound, we must first examine its molecular structure and inherent properties.

Compound Properties:

Structural Analysis: The molecule's structure contains several key features that dictate its interaction with solvents:

-

Phenyl Group: A large, non-polar aromatic ring that favors interactions with non-polar or moderately polar solvents through van der Waals forces.

-

Pyrazole Ring: A five-membered heterocyclic ring containing two nitrogen atoms. This ring system introduces some polarity.

-

Carbaldehyde Group (-CHO): A polar functional group capable of acting as a hydrogen bond acceptor. This group significantly enhances solubility in polar solvents.[7]

The principle of "like dissolves like" is the cornerstone of solubility prediction.[8][9] The presence of both a non-polar phenyl ring and a polar carbaldehyde group suggests that this compound will exhibit a nuanced solubility profile, likely being most soluble in solvents of intermediate polarity or in mixed-solvent systems. As the non-polar character from the carbon backbone increases, solubility in highly polar solvents like water is expected to decrease.[10]

Qualitative Solubility in Common Organic Solvents

While precise quantitative data is best determined experimentally, a qualitative understanding based on the solubility of similar pyrazole derivatives is invaluable for initial solvent screening.[4] The following table summarizes the expected solubility based on common laboratory practice for recrystallization and synthesis of pyrazole compounds.[4][11][12]

| Solvent Class | Example Solvent | Predicted Solubility | Rationale & Causality |

| Polar Protic | Ethanol, Methanol | High | The hydroxyl group of the alcohol can hydrogen-bond with the nitrogen and oxygen atoms of the pyrazole. These solvents effectively solvate both the polar and non-polar regions of the molecule.[4] |

| Polar Aprotic | Acetone, Ethyl Acetate | High to Moderate | These solvents have a significant dipole moment and can interact favorably with the polar carbaldehyde group. Their moderate polarity also accommodates the non-polar phenyl ring.[4][12] |

| Halogenated | Dichloromethane (DCM) | Moderate | DCM is a versatile solvent capable of dissolving a wide range of organic compounds with moderate polarity. |

| Aromatic | Toluene | Moderate to Low | Toluene will primarily interact with the phenyl group. Solubility is expected to be lower than in polar aprotic solvents but may increase significantly with heat. |

| Non-Polar | Hexane, Cyclohexane | Low | These aliphatic hydrocarbons lack the polarity to effectively solvate the carbaldehyde and pyrazole moieties. They are often used as anti-solvents in recrystallization.[4] |

| Highly Polar | Water | Very Low | The large non-polar surface area of the molecule dominates, making it poorly soluble in water despite the presence of a polar functional group.[4][7] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is required. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a solid in a solvent.[13]

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specific temperature.

Materials & Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control (or water bath)

-

Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical balance

-

UV-Vis Spectrophotometer or HPLC system

Step-by-Step Methodology:

-

Preparation of the Solid:

-

Rationale: To ensure accurate measurement, an excess of the solid solute is required to achieve a saturated solution where the dissolved solute is in equilibrium with the undissolved solid.

-

Procedure: Add an excess amount of this compound to a series of vials (e.g., 50-100 mg in 5 mL of solvent). The exact amount is not critical, but enough solid must remain undissolved at the end of the experiment.

-

-

Solvent Addition & Sealing:

-

Rationale: A precise volume of the chosen solvent is added to each vial. The vials must be securely sealed to prevent solvent evaporation, which would alter the concentration.

-

Procedure: Accurately pipette a known volume of the test solvent (e.g., 5.0 mL) into each vial containing the solid. Seal the vials tightly.

-

-

Equilibration:

-

Rationale: The mixture must be agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached. The time required can vary from a few hours to several days.[13] Preliminary experiments are often needed to determine the optimal equilibration time.

-

Procedure: Place the vials in a temperature-controlled orbital shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined time (a minimum of 24 hours is a good starting point).

-

-

Phase Separation & Sampling:

-

Rationale: After equilibration, the undissolved solid must be completely removed to analyze the concentration of the clear, saturated supernatant. Filtration is a common and effective method.

-

Procedure: Allow the vials to stand undisturbed at the experimental temperature for at least one hour to let the excess solid settle. Carefully draw a sample of the supernatant using a syringe and immediately pass it through a solvent-compatible syringe filter into a clean vial.

-

-

Dilution & Analysis:

-

Rationale: The saturated solution will likely be too concentrated for direct analysis. It must be accurately diluted to fall within the linear range of the analytical instrument (e.g., UV-Vis or HPLC). A pre-established calibration curve is essential for this quantification.

-

Procedure:

-

Accurately perform a serial dilution of the filtered supernatant into a known volume of the same solvent.

-

Analyze the diluted sample using a validated analytical method (e.g., measure absorbance at the compound's λ_max or integrate the peak area from an HPLC chromatogram).

-

Calculate the concentration of the original saturated solution using the dilution factor and the calibration curve.

-

-

-

Data Reporting:

-

Rationale: Solubility should be reported in standard units for clarity and comparability.

-

Procedure: Report the solubility in units such as mg/mL, g/100mL, or mol/L, always specifying the solvent and the temperature at which the measurement was made.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the quantitative solubility determination protocol.

Caption: Workflow for quantitative solubility determination via the isothermal shake-flask method.

Conclusion

The solubility of this compound is a critical parameter that is governed by its distinct structural features—a polar carbaldehyde group and a less polar phenyl-pyrazole core. This duality results in high solubility in moderately polar organic solvents like ethanol and acetone, and low solubility in non-polar solvents such as hexane. While qualitative assessments provide a valuable starting point for solvent selection, the robust experimental protocol detailed in this guide enables researchers to determine precise, quantitative solubility data. This empirical data is indispensable for achieving reproducibility and efficiency in synthesis, purification, and formulation, ultimately accelerating the research and development lifecycle.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C11H10N2O | CID 848884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde 97 21487-48-9 [sigmaaldrich.com]

- 7. discussion.tiwariacademy.com [discussion.tiwariacademy.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. byjus.com [byjus.com]

- 10. quora.com [quora.com]

- 11. thieme-connect.com [thieme-connect.com]

- 12. Reagents & Solvents [chem.rochester.edu]

- 13. youtube.com [youtube.com]

Methodological & Application

Application Note & Protocols: Synthesis of Pyrazole-4-carbaldehydes via the Vilsmeier-Haack Reaction

Introduction: The Strategic Importance of Pyrazole-4-carbaldehydes

In the landscape of modern drug discovery and development, pyrazole-4-carbaldehydes represent a class of high-value synthetic intermediates. Their intrinsic pharmacological properties and chemical reactivity make them versatile building blocks for constructing complex molecular architectures.[1][2] The aldehyde functional group at the C4 position serves as a crucial handle for diversification, enabling the synthesis of a wide array of derivatives, including Schiff bases, pyrazolopyridines, and other fused heterocyclic systems with significant biological activity.[3][4][5]

Among the synthetic methodologies available, the Vilsmeier-Haack reaction stands out as an efficient, economical, and generally mild protocol for the formylation of reactive heteroaromatic substrates like pyrazoles.[1][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Vilsmeier-Haack reaction for the synthesis of pyrazole-4-carbaldehydes. We will delve into the underlying mechanism, provide detailed, field-proven protocols, discuss optimization strategies, and offer troubleshooting insights to ensure successful implementation.

The Chemistry: Mechanism and Rationale

The Vilsmeier-Haack reaction's efficacy stems from the in situ generation of a potent electrophilic formylating agent, the Vilsmeier reagent, which is typically a chloroiminium salt. Understanding the mechanism is paramount to mastering the reaction and troubleshooting unforeseen challenges.

Formation of the Vilsmeier Reagent

The reaction is initiated by the activation of a disubstituted formamide, most commonly N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃).[7] The lone pair of electrons on the carbonyl oxygen of DMF attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a stable phosphate derivative, resulting in the formation of the highly electrophilic chloroiminium cation, also known as the Vilsmeier reagent.

The resonance stabilization of this iminium ion is key to its reactivity, rendering the carbon atom highly susceptible to nucleophilic attack.[3]

References

- 1. ijpcbs.com [ijpcbs.com]

- 2. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]

- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. REVIEW ARTICLE ON VILSMEIER HAACK REACTION AND ITS APPLICATIONS | Semantic Scholar [semanticscholar.org]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

Application Notes and Protocols for the Condensation Reaction of 3-Methyl-1-Phenyl-1H-pyrazole-4-carbaldehyde

Introduction: The Strategic Importance of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2] Derivatives of this five-membered heterocycle exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[3] The functionalization of the pyrazole ring is a key strategy for modulating these biological activities, and the introduction of α,β-unsaturated systems via condensation reactions represents a powerful approach to generate novel molecular entities with significant therapeutic potential.

This guide provides a detailed protocol for the Knoevenagel condensation of 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a versatile intermediate in the synthesis of complex heterocyclic systems. This reaction serves as a critical carbon-carbon bond-forming step, yielding highly functionalized pyrazole derivatives.[4] We will explore the reaction with two common active methylene compounds, malononitrile and ethyl cyanoacetate, providing researchers with a robust and reproducible methodology. The protocols detailed herein are designed to be efficient, environmentally conscious, and adaptable to various laboratory settings.

Part 1: Synthesis of the Starting Material: this compound

The Vilsmeier-Haack reaction is a reliable and widely used method for the formylation of electron-rich heterocyclic systems, including pyrazoles.[5][6][7] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the pyrazole ring.

Protocol 1: Vilsmeier-Haack Formylation

This protocol outlines the synthesis of the title aldehyde from the corresponding pyrazolone.[8]

Materials:

-

3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Ethanol for recrystallization

Equipment:

-

Three-neck round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet

-

Magnetic stirrer with heating mantle

-

Ice bath

-

Büchner funnel and flask

Procedure:

-

Vilsmeier Reagent Preparation: In a three-neck round-bottom flask cooled in an ice bath, add anhydrous DMF (3 equivalents). To this, add POCl₃ (2-3 equivalents) dropwise via the dropping funnel while stirring. Maintain the temperature below 5°C during the addition. The formation of a yellowish-white solid indicates the formation of the Vilsmeier reagent.

-

Addition of Pyrazolone: Once the Vilsmeier reagent has formed, add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1 equivalent) portion-wise to the stirred mixture, ensuring the temperature remains low.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 60-70°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto a generous amount of crushed ice with vigorous stirring.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

-

Isolation: The solid product will precipitate out. Collect the precipitate by vacuum filtration using a Büchner funnel and wash thoroughly with cold water.

-

Purification: Recrystallize the crude product from ethanol to afford pure this compound.

Part 2: Knoevenagel Condensation Protocols

The Knoevenagel condensation is a nucleophilic addition of a compound containing an active methylene group to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[4] The reaction is typically catalyzed by a weak base.[9]

Reaction Mechanism Overview

The generally accepted mechanism for the piperidine-catalyzed Knoevenagel condensation involves three key steps:

-

Enolate Formation: The basic catalyst (e.g., piperidine) deprotonates the active methylene compound to form a resonance-stabilized enolate ion.

-

Nucleophilic Addition: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the pyrazole-4-carbaldehyde, forming a tetrahedral intermediate.

-

Dehydration: The intermediate is protonated and subsequently undergoes dehydration (elimination of a water molecule) to yield the final α,β-unsaturated product.

References

- 1. researchgate.net [researchgate.net]

- 2. chim.it [chim.it]

- 3. quod.lib.umich.edu [quod.lib.umich.edu]

- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 7. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. jk-sci.com [jk-sci.com]

Application Notes & Protocols: Synthesis of Biologically Active Chalcones using 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Introduction: The Convergence of Pyrazole and Chalcone Scaffolds

In the landscape of medicinal chemistry and drug development, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. Chalcones, characterized by their α,β-unsaturated ketone core (1,3-diaryl-2-propen-1-one), are not only crucial biosynthetic precursors to flavonoids but also exhibit a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1]

Simultaneously, the pyrazole nucleus, a five-membered nitrogen-containing heterocycle, stands as one of the most significant moieties in modern therapeutics.[2] Its presence in numerous FDA-approved drugs such as Celecoxib (anti-inflammatory) and Ruxolitinib (anti-cancer) underscores its versatility and profound biological impact.[1][3] The fusion of these two pharmacophores—a pyrazole ring and a chalcone bridge—creates hybrid molecules with significant therapeutic potential.

This application note provides a detailed, in-depth guide for the synthesis of pyrazole-based chalcones through the Claisen-Schmidt condensation of 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with various substituted acetophenones. We present field-proven protocols, explain the underlying reaction mechanisms, and detail the necessary characterization techniques for researchers, scientists, and drug development professionals.

The Claisen-Schmidt Condensation: Mechanism and Rationale

The synthesis of the target chalcones is achieved via the Claisen-Schmidt condensation, a reliable and efficient variant of the crossed aldol condensation.[4] This reaction is particularly well-suited for this purpose because this compound lacks α-hydrogens, preventing self-condensation and leading to the formation of a single primary product.[5]

The reaction proceeds via a base-catalyzed mechanism:

-

Enolate Formation: A strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the ketone (e.g., a substituted acetophenone) to form a resonance-stabilized enolate ion. This enolate is a potent nucleophile.[5]

-

Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the pyrazole carbaldehyde, forming a tetrahedral alkoxide intermediate.

-

Protonation: The alkoxide is protonated by a solvent molecule (e.g., water or ethanol) to yield a β-hydroxy ketone adduct (an aldol).

-

Dehydration: This aldol adduct readily undergoes base-catalyzed dehydration. The removal of a proton from the α-carbon and the elimination of the β-hydroxyl group as water results in the formation of a highly conjugated and stable α,β-unsaturated system—the chalcone.[5]

The thermodynamic stability afforded by the extended π-conjugation across the pyrazole ring, the propenone bridge, and the aryl ring of the ketone drives the reaction to completion.

Caption: Figure 1: Mechanism of Claisen-Schmidt Condensation

Experimental Protocols for Pyrazole-Chalcone Synthesis

The choice of solvent and reaction conditions can significantly influence reaction time and yield. We present two robust protocols: a conventional method using an alcoholic solvent and a green chemistry approach employing PEG-400 as a recyclable medium.

Protocol 1: Conventional Base-Catalyzed Synthesis in Ethanol

This method is a standard, reliable procedure for synthesizing pyrazole-chalcones with high purity and good yields.[6][7]

Step-by-Step Methodology:

-

Reagent Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol, 200.2 mg) and the desired substituted acetophenone (1.0 mmol) in 20 mL of 95% ethanol.

-

Catalyst Addition: To this solution, add 10 mL of a 20% aqueous potassium hydroxide (KOH) solution dropwise while stirring at room temperature.[6]

-

Reaction: Continue stirring the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 3:7 v/v). The formation of a new, less polar spot indicates product formation.

-

Product Precipitation: Once the reaction is complete (as indicated by the disappearance of the aldehyde spot on TLC), pour the reaction mixture slowly into 100 mL of ice-cold water with constant stirring.

-

Isolation: A solid precipitate of the crude chalcone will form. Collect the solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid thoroughly with cold distilled water until the filtrate is neutral (pH ~7) to remove any residual KOH.

-

Drying & Purification: Dry the crude product in a desiccator or a vacuum oven at 40-50 °C. For higher purity, recrystallize the chalcone from a suitable solvent, typically ethanol.[8]

Protocol 2: Green Chemistry Approach using PEG-400

This protocol utilizes Poly(ethylene glycol) (PEG-400) as an efficient and environmentally benign reaction medium, often leading to excellent yields and simple workup procedures.[2]

Step-by-Step Methodology:

-

Reagent Preparation: In a 50 mL round-bottom flask, combine an equimolar mixture of this compound (1.0 mmol, 200.2 mg) and the substituted acetophenone (1.0 mmol).

-

Solvent & Catalyst: Add 10 mL of PEG-400 to the mixture and stir to dissolve the reactants. Slowly add 1 mL of a 20% aqueous sodium hydroxide (NaOH) solution.[2]

-

Reaction: Stir the reaction mixture at room temperature for 2-3 hours using a magnetic stirrer. Monitor the reaction completion by TLC.[2]

-

Product Precipitation: Upon completion, pour the reaction mixture into 100 mL of ice-cold water with constant stirring to precipitate the product.

-

Isolation & Washing: Filter the precipitated solid, wash thoroughly with cold water, and dry.

-

Purification: The crude product can be purified by recrystallization from ethanol to yield the pure pyrazole-chalcone.

Data Summary: Comparison of Protocols

| Parameter | Protocol 1: Conventional Method | Protocol 2: Green Chemistry (PEG-400) |

| Aldehyde | This compound | This compound |

| Ketone | Substituted Acetophenone (e.g., 4'-hydroxyacetophenone) | Substituted Acetophenone (e.g., 4'-hydroxyacetophenone) |

| Catalyst | 20% aq. KOH | 20% aq. NaOH |

| Solvent | Ethanol | PEG-400 |

| Temperature | Room Temperature | Room Temperature |

| Reaction Time | 4 - 6 hours | 2 - 3 hours |

| Typical Yield | Good to Excellent (75-90%) | Good to Excellent (80-95%)[2] |

General Experimental Workflow

The overall process from starting materials to a fully characterized final product follows a logical and systematic sequence. This workflow ensures the synthesis of the target compound and validates its structural integrity and purity.

Caption: A generalized workflow for the synthesis and analysis of pyrazole-chalcones.

Structural Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized chalcones. The combination of spectroscopic techniques provides unambiguous structural evidence.

-

Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information. Expect to see a strong absorption band for the α,β-unsaturated carbonyl (C=O) group around 1650-1690 cm⁻¹ and a characteristic C=C stretching vibration for the trans-alkene around 1600 cm⁻¹ .[2][6]

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR is invaluable for confirming the chalcone structure. The two vinylic protons of the -CH=CH- bridge appear as distinct doublets in the downfield region (δ 7.0-8.0 ppm). A large coupling constant (J ≈ 16 Hz) between these protons confirms the trans (E) configuration of the double bond.[2] Other expected signals include a singlet for the pyrazole ring proton (H-5), a singlet for the pyrazole methyl group, and multiplets for the aromatic protons.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum will show a characteristic signal for the carbonyl carbon at δ > 180 ppm. Signals for the vinylic carbons and the carbons of the pyrazole and other aromatic rings will also be present.[2]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. Typically, an [M+H]⁺ peak corresponding to the protonated molecule is observed, confirming the molecular weight of the synthesized chalcone.[2]

Table of Representative Characterization Data

Data for (E)-3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one, synthesized from this compound and 4'-hydroxyacetophenone.

| Technique | Observed Signal / Value | Interpretation |

| IR (KBr, cm⁻¹) | 1658, 1599 | C=O stretch, C=C stretch[2] |

| ¹H NMR (CDCl₃, δ ppm) | 7.35 (d, 1H, J = 16 Hz), 7.87 (d, 1H, J = 16 Hz) | Trans vinylic protons (-CH=CH-)[2] |

| 8.34 (s, 1H) | Pyrazole ring proton (H-5)[2] | |

| 2.46 (s, 3H) | Pyrazole methyl protons (-CH₃)[2] | |

| 13.3 (s, 1H) | Phenolic -OH proton[2] | |

| ¹³C NMR (CDCl₃, δ ppm) | 191.8 (approx.) | Carbonyl carbon (C=O) |

| 119.0, 140.0 (approx.) | Vinylic carbons (-CH=CH-)[2] | |

| HRMS (ESI) | m/z [M+H]⁺ | Confirms molecular weight |

Conclusion and Future Applications

The Claisen-Schmidt condensation of this compound provides a direct and efficient route to a diverse library of pyrazole-chalcone derivatives. These compounds are not only of academic interest but also serve as highly valuable scaffolds in drug discovery.[9] Their proven biological activities, including antifungal, anticancer, and anti-inflammatory properties, make them attractive candidates for further development.[10][11] Furthermore, the α,β-unsaturated ketone moiety makes these chalcones versatile intermediates for the synthesis of other complex heterocyclic systems, such as pyrazolines, pyridines, and pyrimidines, thereby expanding their chemical and therapeutic potential.[6][8][12] The protocols detailed herein offer a robust foundation for researchers to synthesize and explore this promising class of molecules.

References

- 1. A Study of Biological Importance of Pyrazoles, Chalcones and their Derivatives [ignited.in]

- 2. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 5. praxilabs.com [praxilabs.com]

- 6. Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]

- 7. Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benthamscience.com [benthamscience.com]

- 10. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Novel Chalcone Derivatives Containing Pyrazole: Synthesis, Antifungal Activity Evaluation, and Mechanism of Action against Phomopsis sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. eurekaselect.com [eurekaselect.com]

The Versatile Scaffold: 3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde as a Cornerstone in Modern Agrochemical Development

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural research. In this context, the heterocyclic compound 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde has emerged as a pivotal building block, particularly in the synthesis of a new generation of fungicides. Its unique structural features and reactivity provide a versatile platform for the development of potent active ingredients that address critical challenges in crop protection. This guide provides an in-depth exploration of the applications of this pyrazole derivative in agrochemicals, with a primary focus on its role in the creation of advanced fungicidal agents. Detailed protocols for synthesis and bioactivity screening are provided for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold.

Part 1: The Rise of Pyrazole Carboxamides in Fungicide Development

The pyrazole ring system is a well-established pharmacophore in the agrochemical industry, known to impart a broad spectrum of biological activities, including fungicidal, herbicidal, and insecticidal properties.[1][2] this compound, and its closely related derivatives, serve as key intermediates in the synthesis of pyrazole carboxamide fungicides. This class of fungicides has garnered significant attention due to its potent and specific mode of action.

Mechanism of Action: Targeting Fungal Respiration

Pyrazole carboxamide fungicides are renowned for their efficacy as Succinate Dehydrogenase Inhibitors (SDHIs).[3][4] Succinate dehydrogenase (also known as Complex II) is a critical enzyme complex in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. By binding to the ubiquinone-binding (Qp) site of the SDH enzyme, these fungicides block the oxidation of succinate to fumarate.[5] This disruption of the fungal respiratory chain effectively halts ATP production, leading to the cessation of fungal growth and eventual cell death.[1][4] The specificity of this target provides a robust mechanism for controlling a wide range of fungal pathogens while often displaying favorable toxicological profiles in non-target organisms.

Part 2: From Precursor to Potent Fungicide: A Synthetic Journey

A crucial pathway to highly active pyrazole carboxamide fungicides involves the conversion of a readily available starting material, 3-methyl-1-phenyl-5-pyrazolone, into a key carbaldehyde intermediate. The Vilsmeier-Haack reaction is a powerful tool in this transformation, yielding 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.[6] This chloro-substituted carbaldehyde is a versatile precursor for the synthesis of a diverse library of fungicidal compounds.

Experimental Protocol 1: Synthesis of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

This protocol is adapted from established methodologies for the Vilsmeier-Haack formylation of pyrazolones.[6][7]

Materials:

-

3-Methyl-1-phenyl-5-pyrazolone

-

Phosphoryl chloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ice-cold water

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) in an ice bath.

-

Slowly add phosphoryl chloride (POCl₃) dropwise to the cooled DMF with continuous stirring. Maintain the temperature below 5°C.

-

Once the addition is complete, add 3-methyl-1-phenyl-5-pyrazolone portion-wise to the reaction mixture.

-

After the addition of the pyrazolone, remove the ice bath and heat the reaction mixture under reflux for 1-2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and water.

-

A solid precipitate of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde will form.

-

Collect the solid by filtration, wash thoroughly with cold water, and dry.

-

Recrystallize the crude product from ethanol to obtain pale-yellow crystals of the pure compound.[6]

Experimental Protocol 2: Oxidation to 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic Acid

The aldehyde functional group of the intermediate is then oxidized to a carboxylic acid, a necessary step for the subsequent amidation.

Materials:

-

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

-

Potassium permanganate (KMnO₄)

-

Acetone

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask, dissolve 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde in a mixture of acetone and water.

-

Heat the mixture to approximately 80°C.

-

Slowly add a solution of potassium permanganate (KMnO₄) in water to the heated reaction mixture.

-

Continue heating and stirring for 4 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture and filter to remove the manganese dioxide byproduct.

-

Acidify the filtrate to a pH of 2 using hydrochloric acid (HCl).

-

A white solid of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid will precipitate.

-

Collect the solid by filtration, wash with water, and dry.[6]

Experimental Protocol 3: Synthesis of Pyrazole Carboxamides

The final step involves the coupling of the pyrazole carboxylic acid with a selected amine to form the active carboxamide fungicide.

Materials:

-

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

-

Thionyl chloride (SOCl₂) or other coupling agents (e.g., DCC, EDC)

-

Desired amine

-

Anhydrous solvent (e.g., dichloromethane, THF)

-

Base (e.g., triethylamine, pyridine)

Procedure:

-

Convert the carboxylic acid to the more reactive acid chloride by refluxing with an excess of thionyl chloride. Remove the excess thionyl chloride under reduced pressure.

-

Dissolve the resulting acid chloride in an anhydrous solvent.

-

In a separate flask, dissolve the desired amine and a base (e.g., triethylamine) in the same anhydrous solvent.

-

Slowly add the acid chloride solution to the amine solution at 0°C with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the final pyrazole carboxamide fungicide.

Logical Flow of Fungicide Synthesis:

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2010130767A2 - Fungicide pyrazole carboxamides derivatives - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde as an intermediate in drug discovery

Application Notes & Protocols

Topic: 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde as a Pivotal Intermediate in Modern Drug Discovery

Abstract: The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its presence in a multitude of clinically successful drugs.[1][2][3] This guide focuses on a particularly valuable derivative, this compound, a versatile intermediate whose aldehyde functionality serves as a synthetic linchpin for accessing diverse compound libraries. We will explore its synthesis via the Vilsmeier-Haack reaction, provide detailed protocols for its preparation and subsequent derivatization, and discuss its role in developing pharmacologically active agents.[4][5]

The Strategic Importance of the Pyrazole Scaffold

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[6] This arrangement imparts unique physicochemical properties, including metabolic stability and the ability to act as both hydrogen bond donors and acceptors, which are highly desirable in drug design.[7] The pyrazole core is integral to a wide range of therapeutics, from the anti-inflammatory drug Celecoxib to the kinase inhibitor Zanubrutinib, highlighting its broad applicability across different disease areas.[1][8][9] The substitution pattern on the pyrazole ring allows for precise tuning of a molecule's steric and electronic properties, enabling chemists to optimize potency, selectivity, and pharmacokinetic profiles.[2]

Synthesis of this compound